![molecular formula C16H16N2O5 B5716763 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, also known as DPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPC is a derivative of the well-known compound, phthalimide, and has been shown to have a range of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is complex and not fully understood. However, it is known that 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide acts as an inhibitor of the enzyme, carbonic anhydrase. Carbonic anhydrase is involved in a range of physiological processes, including the regulation of pH in the body. By inhibiting carbonic anhydrase, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is thought to disrupt a range of cellular processes, leading to its observed biological effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has a range of interesting biochemical and physiological effects. As mentioned previously, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. Additionally, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of new blood vessels. This is an important property in cancer therapy, as tumors require a blood supply in order to grow and spread.
実験室実験の利点と制限
One of the major advantages of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide as a research tool is its potency. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have potent biological effects at relatively low concentrations, making it a useful tool for studying a range of cellular processes. Additionally, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide is its potential toxicity. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have toxic effects on some cell types, and care should be taken when working with this compound.
将来の方向性
There are a range of future directions for research on 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. One area of interest is in the development of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide-based cancer therapies. Researchers are currently exploring the use of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide in combination with other anti-cancer drugs, with the aim of improving its efficacy. Additionally, researchers are investigating the potential of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide as a treatment for other diseases, such as Alzheimer's disease. Finally, there is interest in exploring the structure-activity relationship of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, with the aim of developing more potent and selective inhibitors of carbonic anhydrase.
Conclusion:
In conclusion, 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, or 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, is a chemical compound that has a range of potential applications in scientific research. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have potent anti-cancer activity, anti-inflammatory effects, and anti-angiogenic effects. While 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has some limitations, such as potential toxicity, it is a useful tool for studying a range of cellular processes. There are a range of future directions for research on 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide, including the development of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide-based cancer therapies and the exploration of its potential as a treatment for other diseases.
合成法
The synthesis of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide involves the reaction of phthalimide with 3,4-dimethoxybenzaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and is carried out in an organic solvent such as dimethylformamide. The resulting product is then treated with an acid, such as hydrochloric acid, to yield 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide. The synthesis of 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been well-established in the literature and is relatively straightforward.
科学的研究の応用
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer therapy. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has been shown to have potent anti-cancer activity, particularly against breast cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells. 3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its ability to inhibit the production of inflammatory cytokines.
特性
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] phenyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-20-13-9-8-11(10-14(13)21-2)15(17)18-23-16(19)22-12-6-4-3-5-7-12/h3-10H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLNRLFOKJOQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)OC2=CC=CC=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)OC2=CC=CC=C2)/N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

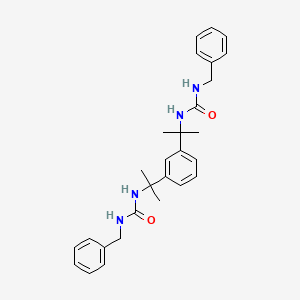
![2-[1-(cyanomethyl)-2-pyrrolidinylidene]-3-oxo-3-phenylpropanenitrile](/img/structure/B5716690.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5716697.png)
![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B5716715.png)
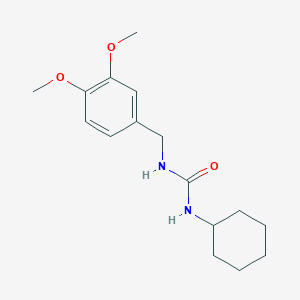
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
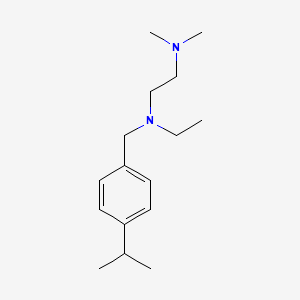
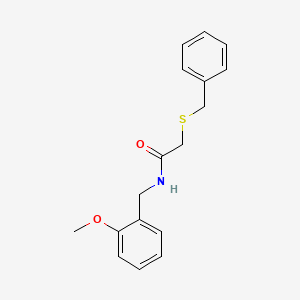
![2-[(4-ethoxybenzyl)(propyl)amino]ethanol](/img/structure/B5716764.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)
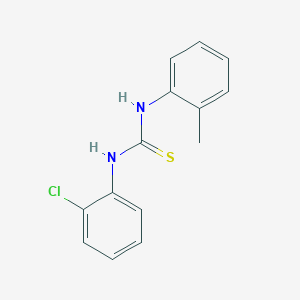
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)